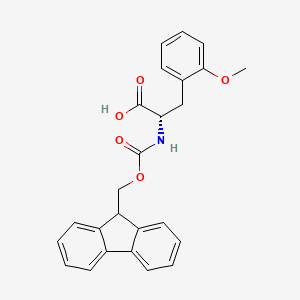

Fmoc-2-甲氧基-L-苯丙氨酸

描述

Fmoc-2-Methoxy-L-Phenylalanine is a type of amino acid that has gained significant attention in scientific research due to its unique properties. It is a derivative of L-Phenylalanine, an essential amino acid that is crucial for protein synthesis in the human body. Fmoc-2-Methoxy-L-Phenylalanine is widely used in the field of biochemistry, particularly in peptide synthesis and drug discovery.

科学研究应用

纳米生物技术中的电寻址

Fmoc-2-甲氧基-L-苯丙氨酸 (Fmoc-Phe) 在纳米生物技术中有重要应用,特别是在电寻址中,即材料根据电信号进行组装。这对于分子电子学、生物传感和芯片实验室应用很有价值。Fmoc-Phe 可以快速电沉积并进行空间控制,在微流体通道中电寻址方面提供了独特的机会 (Liu et al., 2011)。

自组装和水凝胶化

Fmoc 保护的芳香族氨基酸(如 Fmoc-Phe)自组装成淀粉样原纤维对于在水性溶剂中水凝胶化至关重要。这个过程受 Fmoc-Phe 侧链卤化的影响,它增强了自组装并影响了水凝胶的流变特性。这些发现证明了原子取代在调节水凝胶化剂的自组装和凝胶化方面的潜力 (Ryan et al., 2010)。

抗菌应用

Fmoc-Phe 也用于开发抗菌复合材料。由 Fmoc-Phe 衍生物形成的纳米组装体表现出显着的抗菌能力,影响细菌形态。它们在树脂基复合材料中的掺入产生了抑制细菌生长的材料,而对哺乳动物细胞没有细胞毒性,突出了它们在生物医学应用中的潜力 (Schnaider et al., 2019)。

纳米管形成

发现阳离子改性的 Fmoc-Phe 衍生物自组装成新型纳米管结构,不同于未改性衍生物形成的原纤维或蠕虫状结构。这些研究提供了对细微结构修饰如何影响 Fmoc-Phe 衍生物的自组装途径的见解 (Rajbhandary et al., 2017)。

合成和结构研究

Fmoc-Phe 衍生物的合成和结构分析已得到广泛研究。这包括合成 Fmoc-L-(p-磺甲基)苯丙氨酸,一种 O-硫酰酪氨酸的生物等排体,适用于肽合成和炎症过程中的潜在抑制剂 (Herzner & Kunz, 2007)。此外,已经对 Fmoc 氨基酸的非共价相互作用和超分子特征进行了全面研究,以了解它们在生物医学应用中的特性 (Bojarska et al., 2020)。

安全和危害

未来方向

Fmoc SPPS is the method of choice for peptide synthesis, and the number of synthetic peptides entering clinical trials has grown continuously over the last decade . The rapidly emerging field of peptide-based biomaterials has further stimulated demand . Therefore, compounds like Fmoc-2-Methoxy-L-Phenylalanine may continue to play a significant role in these areas.

作用机制

Target of Action

Fmoc-2-Methoxy-L-Phenylalanine, also known as L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process known as self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-2-Methoxy-L-Phenylalanine to gel formation is described . It has been found that the collective action of different non-covalent interactions plays a role in making Fmoc-2-Methoxy-L-Phenylalanine hydrogel .

Biochemical Pathways

The biochemical pathways affected by Fmoc-2-Methoxy-L-Phenylalanine involve the formation of supramolecular nanostructures and their three-dimensional networks . These structures are formed in aqueous media through the self-assembly of peptide derivatives .

Pharmacokinetics

The pharmacokinetic profile of Fmoc-2-Methoxy-L-Phenylalanine reveals that it has an oral bioavailability of 65 ± 18% . This means that when administered orally, about 65% of the compound is able to reach systemic circulation, which is a favorable level of bioavailability .

Result of Action

The result of the action of Fmoc-2-Methoxy-L-Phenylalanine is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound falls short in enhancing survival rates at higher bacterial loads .

Action Environment

The action of Fmoc-2-Methoxy-L-Phenylalanine is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of the compound to gel formation . The compound is also influenced by physical and thermal stimuli for solubilizing above the critical concentration to induce gel formation .

生化分析

Biochemical Properties

Fmoc-2-Methoxy-L-Phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group is typically removed by treatment with a base, such as piperidine, which allows the free amino group to participate in subsequent coupling reactions. This compound interacts with enzymes like peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily through covalent bonding and subsequent cleavage, enabling the sequential addition of amino acids to form peptides .

Cellular Effects

The effects of Fmoc-2-Methoxy-L-Phenylalanine on cells and cellular processes are significant in the context of peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can modulate various cellular pathways. For instance, peptides synthesized using Fmoc-2-Methoxy-L-Phenylalanine can affect cell signaling pathways, gene expression, and cellular metabolism. These peptides can act as signaling molecules, influencing processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Fmoc-2-Methoxy-L-Phenylalanine exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the context of its use in peptide synthesis. Changes in gene expression can occur as a result of the peptides synthesized using Fmoc-2-Methoxy-L-Phenylalanine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-2-Methoxy-L-Phenylalanine can change over time. The stability of this compound is crucial for its effectiveness in peptide synthesis. It is generally stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term effects on cellular function have been observed in in vitro studies, where peptides synthesized using this compound have shown sustained biological activity .

Dosage Effects in Animal Models

The effects of Fmoc-2-Methoxy-L-Phenylalanine vary with different dosages in animal models. At optimal dosages, this compound facilitates efficient peptide synthesis without adverse effects. At high doses, it can exhibit toxic effects, potentially disrupting normal cellular functions. Threshold effects have been observed, where a minimum concentration is required to achieve desired peptide synthesis outcomes .

Metabolic Pathways

Fmoc-2-Methoxy-L-Phenylalanine is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other cofactors necessary for peptide bond formation. This compound can affect metabolic flux by influencing the availability of free amino groups for peptide synthesis, thereby impacting overall metabolite levels .

Transport and Distribution

Within cells and tissues, Fmoc-2-Methoxy-L-Phenylalanine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can participate in peptide synthesis. The localization and accumulation of this compound within cells are critical for its function, ensuring that it reaches the sites of peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-2-Methoxy-L-Phenylalanine is primarily within the cytoplasm, where peptide synthesis occurs. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, ensuring that it is available for peptide bond formation when needed .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCSNZJHURMDMO-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178621 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206060-41-5 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206060-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)